4-Fluoro-3-nitrophenol
Overview
Description
4-Fluoro-3-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a yellow to brown crystalline solid with a distinct odor. This compound is sparingly soluble in water but dissolves well in organic solvents such as alcohols, ethers, and ketones. It is known for its instability in air and its tendency to undergo oxidation when exposed to light .
Scientific Research Applications
4-Fluoro-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
4-Fluoro-3-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The relevant papers for this compound include studies on its synthesis , its use in biomolecule immobilization and bioconjugation , and its physical and chemical properties .
Mechanism of Action
Mode of Action
It’s known that nitrophenols can undergo photolysis, producing reactive nitrene species . These nitrenes can insert into C-H and N-H bonds of biological molecules, leading to modifications that can alter the function of these molecules .
Biochemical Pathways
For instance, 3-Fluoro-4-nitrophenol has been used in the solid-phase synthesis of benzimidazoles and quinoxalin-2-ones . These compounds are involved in various biochemical pathways and have diverse biological activities.
Result of Action
Nitrophenols are generally known to be toxic and can cause skin and eye irritation, and may also cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol, followed by a fluorination reaction to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and a fluorinating agent such as potassium fluoride for the fluorination step .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Fluoro-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Comparison with Similar Compounds
- 3-Fluoro-4-nitrophenol
- 2-Fluoro-5-nitrophenol
- 4-Fluoro-2-nitrophenol
Comparison: 4-Fluoro-3-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for targeted synthetic applications .
Properties
IUPAC Name |
4-fluoro-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRMPTJZAJUPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587834 | |
Record name | 4-Fluoro-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-96-6 | |
Record name | 4-Fluoro-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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